4-Nitroisoquinoline
Overview
Description
4-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Nitroisoquinoline involves a reaction with bismuth (III) nitrate pentahydrate in benzene at 70 - 80°C for 2 hours under an inert atmosphere . The yield from this synthesis method is approximately 68% .Molecular Structure Analysis
The molecular structure of 4-Nitroisoquinoline is characterized by a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .Chemical Reactions Analysis
4-Nitroisoquinoline has been involved in various chemical reactions. For instance, it has been aminated in the 1-position by vicarious nucleophilic substitution reactions . In another study, it was used in the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .Physical And Chemical Properties Analysis
4-Nitroisoquinoline has a molecular weight of 174.15600, a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .Scientific Research Applications
1. Genetic Research and Mutagenesis
4-Nitroisoquinoline and related compounds, such as 4-Nitroquinoline 1-oxide (4-NQO), are extensively used in genetic research. They induce mutations in various organisms, including bacteria, fungi, and animals, through the formation of bulky purine adducts. This property has made them valuable tools in studies focused on DNA damage and DNA repair mechanisms. In the model eukaryote Aspergillus nidulans, for example, 4-NQO-based genetic screens have been instrumental in researching gene regulation, mitosis, metabolism, organelle transport, and septation (Downes et al., 2014).
2. Cancer Research
4-Nitroisoquinoline derivatives have been a cornerstone in cancer research, particularly in the development of animal models for oral carcinogenesis. Studies using 4-NQO-induced rat tongue carcinogenesis have provided insights into the mechanisms of oral squamous cell carcinoma development. These models have been crucial in evaluating the genomic instability and DNA damage in non-neoplastic oral mucosa cells, aiding in the understanding of oral cancer progression (Ribeiro et al., 2004).
3. Drug Development
4-Nitroisoquinoline and its analogs have been instrumental in the development of novel drugs, particularly in the context of anticancer therapies. Their structures have been modified to synthesize new compounds with potential therapeutic applications. For example, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations has led to the development of potent inhibitors of PARP-1, an enzyme relevant in cancer treatment (Dhami et al., 2009).
4. Electrophilic Aromatic Nitration Studies
The reactivity and selectivity of nitration reactions involving 4-nitroisoquinoline derivatives have been the subject of theoretical studies. These studies enhance the understanding of electrophilic aromatic nitration, which is crucial in organic synthesis and the development of pharmacologically active compounds (Makhloufi et al., 2018).
Safety And Hazards
Safety measures for handling 4-Nitroisoquinoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
4-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKGNSYZTHMDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455350 | |
Record name | 4-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisoquinoline | |
CAS RN |
36073-93-5 | |
Record name | 4-Nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36073-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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